1-(3,4-Dimethoxyphenyl)-3-octadecylurea
Description
1-(3,4-Dimethoxyphenyl)-3-octadecylurea is a synthetic urea derivative characterized by a 3,4-dimethoxyphenyl group attached to one nitrogen of the urea moiety and an octadecyl (C18) alkyl chain on the other.
Properties
Molecular Formula |
C27H48N2O3 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C27H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-27(30)29-24-20-21-25(31-2)26(23-24)32-3/h20-21,23H,4-19,22H2,1-3H3,(H2,28,29,30) |
InChI Key |
PCKPVKZZOZXQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-octadecylurea typically involves the reaction of 3,4-dimethoxyaniline with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-octadecylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane components, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Ureas
Table 1: Key Structural Differences
| Compound Name | Substituent (R Group) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-octadecylurea | -C₁₈H₃₇ (octadecyl) | C₂₇H₄₈N₂O₃ | 472.69 | Hydrophobic alkyl chain |
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea | -CH₂CH₂C₆H₃(OMe)₂ | C₁₇H₂₀N₂O₃ | 300.35 | Aromatic phenethyl group |
Key Observations:
- Alkyl vs. Aromatic Substituents : The octadecyl chain in the target compound enhances hydrophobicity, likely reducing aqueous solubility compared to the phenethyl-substituted analog. This property could favor applications in lipid-based systems or sustained-release formulations.
- However, the phenethyl group in the analog may enable π-π interactions absent in the octadecyl derivative .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | 1-(3,4-Dimethoxyphenyl)-3-octadecylurea | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea |
|---|---|---|
| Solubility in H₂O | Low (hydrophobic alkyl chain) | Moderate (shorter aromatic substituent) |
| Melting Point | Likely >100°C (long alkyl chain) | ~80–90°C (estimated for similar ureas) |
| LogP (Partition Coefficient) | High (~8–10) | Moderate (~3–4) |
- Solubility : The octadecyl chain dominates solubility behavior, rendering the target compound more soluble in organic solvents (e.g., chloroform, DMSO) than in water. The phenethyl analog may exhibit better solubility in polar aprotic solvents .
Reactivity and Stability
Key Findings from Related Compounds ():
- Alkaline Conditions: In lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol), β-O-4 bond cleavage occurs under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), yielding oxidized products like 3,4-dimethoxybenzoic acid .
- Implications for Urea Derivatives : While the urea linkage (NH–CO–NH) is chemically distinct from β-O-4 bonds, the 3,4-dimethoxyphenyl group’s susceptibility to oxidation suggests that the target compound may degrade under strongly alkaline or oxidative conditions. Stability in acidic or neutral environments is likely higher.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
